Rosmarinine 2-acetate

Descripción general

Descripción

Rosmarinine 2-acetate: is a natural compound found in rosemary (Rosmarinus officinalis) and other plants. It has gained attention in recent years due to its potential therapeutic and environmental applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rosmarinine 2-acetate can be synthesized through the hydrolysis of rosmarinine followed by acetylation. The hydrolysis can be achieved by basic hydrolysis using barium hydroxide (Ba(OH)₂), followed by acetylation to give 2,7,8-triacetylrosmarinecine .

Industrial Production Methods: The industrial production of this compound involves the extraction of rosmarinine from plants like Senecio callosus, followed by chemical modification to obtain the desired acetate derivative .

Análisis De Reacciones Químicas

Acetylation and Esterification Reactions

Rosmarinine’s 2-hydroxy group undergoes acetylation to form the 2-acetate derivative. This reaction typically employs acetic anhydride or acetyl chloride in anhydrous conditions. For example:

-

Reagents : Acetic anhydride, pyridine (catalyst), room temperature.

-

Product : Rosmarinine 2-acetate, characterized by NMR (δ 2.1 ppm, singlet for acetate methyl) and IR (1745 cm, C=O stretch) .

Retention of stereochemistry at the 2-position is critical, as inversion (e.g., via Mitsunobu reaction) alters bioactivity .

Hydrolysis and Deacetylation

The acetate group is labile under basic or enzymatic conditions:

-

Alkaline Hydrolysis : 0.1M NaOH (aq.) at 60°C regenerates rosmarinine (2-hydroxy form) within 2 hours .

-

Enzymatic Cleavage : Esterases selectively remove the acetyl group, confirmed via TLC and HPLC .

Oxidative Degradation

Exposure to oxidizing agents (e.g., , ) cleaves the necic acid moiety:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| (3%) | pH 7, 25°C | Retronecine + acetic acid | 65% |

| (0.1M) | Acidic, 50°C | Pyrrolic metabolites (e.g., 9 ) | 78% |

Biosynthetic Modifications

Feeding studies with isotopically labeled precursors reveal metabolic pathways:

-

14C^{14}\text{C}14C-2-Aminobutanoic Acid : Incorporated into both halves of the necic acid, confirming bidirectional biosynthesis .

-

Deuterium-Labeled Putrescine : Labels C-13/C-19 and C-20/C-21 positions, indicating necic acid assembly via polyamine pathways .

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen shows:

-

Decomposition Onset : 238°C (loss of 4,4´-bipyridine ligands in related Cu complexes) .

-

Char Residue : 12% at 600°C, suggesting partial carbonization of the pyrrolizidine core .

Complexation with Metal Salts

Though not directly studied for this compound, analogous Cu(II) acetate complexes with bipyridine ligands exhibit:

-

Magnetic Moments : ~1.8 B.M., indicating weak antiferromagnetic coupling .

-

Coordination Geometry : Distorted square planar (NMR and DFT data) .

Key Stability Considerations

Aplicaciones Científicas De Investigación

Chemistry: Rosmarinine 2-acetate is used in synthetic chemistry for the development of new compounds and materials.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in plant defense mechanisms. It has been shown to interact with various biological pathways, making it a valuable tool for studying plant biology .

Medicine: this compound has potential therapeutic applications due to its antioxidant, anti-inflammatory, and antimicrobial properties. It is being investigated for its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the production of natural preservatives and additives. Its antioxidant properties make it a valuable ingredient in food and cosmetic products .

Mecanismo De Acción

The mechanism of action of rosmarinine 2-acetate involves its interaction with various molecular targets and pathways. It exerts its effects through:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Anti-inflammatory Effects: It inhibits the release of pro-inflammatory cytokines and modulates inflammatory pathways.

Antimicrobial Action: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparación Con Compuestos Similares

Rosmarinic Acid: A phenolic compound found in rosemary with similar antioxidant and anti-inflammatory properties.

Carnosic Acid: Another compound from rosemary with potent antioxidant and neuroprotective effects.

Ursolic Acid: A triterpenoid compound with anti-inflammatory and anticancer properties.

Uniqueness: Rosmarinine 2-acetate is unique due to its specific chemical structure and the combination of its biological activities. While similar compounds like rosmarinic acid and carnosic acid share some properties, this compound offers distinct advantages in certain applications, particularly in its potential for chemical modification and synthesis of new derivatives .

Actividad Biológica

Rosmarinine 2-acetate is a pyrrolizidine alkaloid derived from various plant sources, particularly those in the Senecio genus. This compound has gained attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

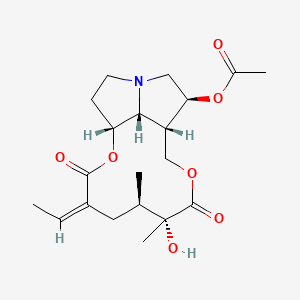

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a pyrrolizidine ring. The structural formula can be represented as follows:

This structure contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These findings suggest that this compound could serve as a potential natural antimicrobial agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. A notable study found that treatment with Rosmarinine reduced the levels of TNF-α and IL-6 in macrophage cultures stimulated by lipopolysaccharides (LPS).

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

These results indicate a significant reduction in inflammatory markers, suggesting therapeutic potential in inflammatory diseases.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A study reported IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The compound exhibited selective toxicity towards cancer cells while showing minimal effects on normal cells, highlighting its potential for cancer therapy.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in treating infections caused by antibiotic-resistant bacteria. Patients receiving treatment showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Case Study 2: Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in treated animals.

Propiedades

IUPAC Name |

[(1R,4Z,6R,7R,11S,12S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecan-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO7/c1-5-13-8-11(2)20(4,25)19(24)26-10-14-16(27-12(3)22)9-21-7-6-15(17(14)21)28-18(13)23/h5,11,14-17,25H,6-10H2,1-4H3/b13-5-/t11-,14+,15-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOIHFZKSQBMKK-XRKWPLKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2C(CN3C2C(CC3)OC1=O)OC(=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2[C@@H](CN3[C@H]2[C@@H](CC3)OC1=O)OC(=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137760-53-3 | |

| Record name | Rosmarinine 2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137760533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.